Mensacarcin

概要

説明

作用機序

生化学分析

Biochemical Properties

Mensacarcin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to activate caspase-3/7-dependent apoptotic pathways, leading to cell death in melanoma cells . Additionally, this compound interacts with poly(ADP-ribose) polymerase-1, causing its cleavage and contributing to genetic instability, a hallmark of early apoptosis . These interactions highlight this compound’s ability to disrupt cellular processes and induce apoptosis in cancer cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In melanoma cells, it induces mitochondrial toxicity and apoptosis . The compound disrupts energy production and mitochondrial function, leading to rapid cell death . This compound also influences cell signaling pathways by activating apoptotic pathways and causing chromatin condensation . These effects underscore this compound’s potential as a powerful anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific disruption of mitochondrial function . The compound rapidly localizes to the mitochondria within 20 minutes of treatment, as confirmed by live-cell bioenergetic flux analysis . This localization, combined with its metabolic effects, provides evidence that this compound targets mitochondria . Additionally, this compound activates apoptotic pathways related to caspase 3 and caspase 7, leading to cell death . These molecular interactions highlight the compound’s unique mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. The compound rapidly disturbs energy production and mitochondrial function, leading to cell death within a short period Long-term effects on cellular function, stability, and degradation have not been extensively studied

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the compound exhibits a high cytostatic effect against almost all cell lines in the National Cancer Institute-60 cell line screen . The relatively selective cytotoxicity against melanoma cells suggests that this compound may have a therapeutic window where it is effective at lower doses but may exhibit toxic or adverse effects at higher doses

Metabolic Pathways

This compound is involved in metabolic pathways that target mitochondria . The compound’s rapid localization to the mitochondria and its disruption of energy production highlight its role in mitochondrial metabolism . This compound’s interaction with enzymes and cofactors involved in mitochondrial function further underscores its impact on metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting the mitochondria . The compound’s rapid localization to the mitochondria suggests the involvement of specific transporters or binding proteins that facilitate its accumulation in this organelle . This targeted distribution is crucial for this compound’s activity and function.

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria . The compound’s targeting signals or post-translational modifications may direct it to this specific compartment, where it exerts its cytotoxic effects . The subcellular localization of this compound is essential for its activity and function, as it disrupts mitochondrial processes and induces apoptosis in cancer cells .

準備方法

化学反応の分析

メンサカルシンは、酸化、還元、置換反応など、いくつかのタイプの化学反応を受けます。 これらの反応で使用される一般的な試薬には、ヘック反応用のパラジウム触媒、ハロゲン-リチウム交換用の有機リチウム試薬、およびさまざまな酸化剤と還元剤があります . これらの反応から生成される主な生成物には、官能基が修飾された中間体があり、最終化合物の合成に不可欠です .

科学研究への応用

メンサカルシンは、化学、生物学、医学、産業などの分野でいくつかの科学研究への応用があります。 化学では、ポリケチド合成と生合成を研究するためのモデル化合物として役立ちます . 生物学では、メンサカルシンはミトコンドリア機能とエネルギー代謝を調査するために使用されます . 医学では、メラノーマ細胞に対して強力な細胞静止効果と細胞毒性を示しており、抗がん剤開発のための有望な候補となっています . さらに、メンサカルシンの独自の作用機序は、アポトーシスと細胞死経路を研究するための貴重なツールとなっています .

科学的研究の応用

Mensacarcin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying polyketide synthesis and biosynthesis . In biology, this compound is used to investigate mitochondrial function and energy metabolism . In medicine, it has shown potent cytostatic and cytotoxic effects against melanoma cells, making it a promising candidate for anticancer drug development . Additionally, this compound’s unique mechanism of action makes it a valuable tool for studying apoptosis and cell death pathways .

類似化合物との比較

生物活性

Mensacarcin is a natural product derived from soil-dwelling Streptomyces bacteria, recognized for its potent biological activity, particularly against melanoma cells. This compound has garnered attention due to its unique mechanism of action, primarily targeting mitochondrial function and inducing apoptosis in cancer cells.

This compound is classified as a highly oxygenated polyketide. Its structural characteristics include multiple functional groups that contribute to its biological activity. The compound exhibits a significant degree of cytotoxicity and cytostatic effects, making it a promising candidate for cancer therapy.

| Property | Details |

|---|---|

| Source | Streptomyces bacteria |

| Type | Oxygenated polyketide |

| Primary Activity | Cytotoxicity, apoptosis induction |

| Target Cells | Melanoma cells |

| IC50 | ~0.2 μM in melanoma cells |

Research indicates that this compound induces cell death through the activation of caspase-3/7-dependent apoptotic pathways. This process is characterized by:

- Mitochondrial Targeting : this compound rapidly localizes to mitochondria, disrupting energy production and mitochondrial function within minutes of exposure. This disruption is evidenced by live-cell bioenergetic flux analyses showing a significant decrease in ATP production .

- Apoptosis Induction : The compound causes chromatin condensation and poly(ADP-ribose) polymerase-1 cleavage, markers of apoptosis. Flow cytometry analyses reveal a substantial population of apoptotic cells following treatment with this compound .

Selectivity Against Melanoma

This compound exhibits selective cytotoxicity towards melanoma cells, particularly those harboring the BRAF V600E mutation, which is commonly associated with drug resistance in melanoma treatment . In comparative studies, this compound showed strong growth inhibition across various cancer cell lines in the NCI-60 panel but induced cell death predominantly in melanoma cells .

Study 1: Mitochondrial Dysfunction and Apoptosis

In a study examining the effects of this compound on SK-Mel-28 and SK-Mel-5 melanoma cell lines:

- Findings : this compound treatment led to significant reductions in cell viability and morphological changes indicative of apoptosis.

- Mechanistic Insights : The study utilized Hoechst staining to visualize nuclear changes and confirmed apoptotic features through confocal microscopy .

Study 2: Bioenergetic Flux Analysis

A live-cell bioenergetic flux analysis was performed to assess the impact of this compound on mitochondrial function:

特性

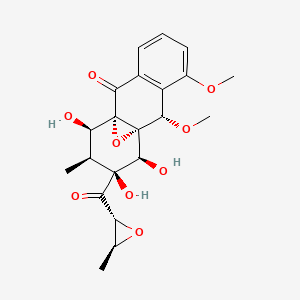

IUPAC Name |

(1S,9S,10S,11S,12S,13S,14R)-11,12,14-trihydroxy-7,9-dimethoxy-13-methyl-12-[(2R,3S)-3-methyloxirane-2-carbonyl]-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c1-8-14(22)20-15(23)10-6-5-7-11(27-3)12(10)17(28-4)21(20,30-20)18(25)19(8,26)16(24)13-9(2)29-13/h5-9,13-14,17-18,22,25-26H,1-4H3/t8-,9-,13+,14+,17-,18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNXYRCJJRRWAQ-ALCXHWRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)OC)C(=CC=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@]23C(=O)C4=C([C@@H]([C@@]2(O3)[C@H]([C@@]1(C(=O)[C@H]5[C@@H](O5)C)O)O)OC)C(=CC=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。